Chromen-2-one, 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-
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Overview
Description
3-[4-(4-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethylphenyl group and a chromen-2-one moiety with a methoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Piperazine Ring: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines .
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Introduction of the Ethylphenyl Group: : The ethylphenyl group can be introduced through a substitution reaction, where the piperazine derivative reacts with an ethylphenyl halide under basic conditions .
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Coupling with Chromen-2-one: : The final step involves the coupling of the substituted piperazine with chromen-2-one. This can be achieved through a condensation reaction, where the piperazine derivative reacts with 8-methoxy-2H-chromen-2-one in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or chromen-2-one moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(4-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
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Biological Research: : It is used as a probe to study various biological pathways and molecular targets, such as enzymes and receptors involved in disease processes .
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Industrial Applications: : The compound is explored for its potential use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethylphenyl)piperazine-1-carbonyl derivatives: These compounds share the piperazine core but differ in the substituents on the chromen-2-one moiety.
8-Methoxy-2H-chromen-2-one derivatives: These compounds have the chromen-2-one core with different substituents on the piperazine ring.
Uniqueness
3-[4-(4-Ethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is unique due to the specific combination of the piperazine and chromen-2-one moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H24N2O4/c1-3-16-7-9-18(10-8-16)24-11-13-25(14-12-24)22(26)19-15-17-5-4-6-20(28-2)21(17)29-23(19)27/h4-10,15H,3,11-14H2,1-2H3 |
InChI Key |
WBOCPTOFMZKRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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